Methyl (2R)-2-aminocyclobutane-1-carboxylate
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Overview
Description
Methyl (2R)-2-aminocyclobutane-1-carboxylate is an organic compound with a unique structure featuring a cyclobutane ring substituted with an amino group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-aminocyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of a suitable cyclobutane derivative with an amine under controlled conditions to introduce the amino group. The esterification of the resulting carboxylic acid with methanol in the presence of an acid catalyst yields the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-aminocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used under basic conditions to form amides or sulfonamides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols.
Substitution: Amides, sulfonamides, and other derivatives.
Scientific Research Applications
Methyl (2R)-2-aminocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-aminocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The cyclobutane ring provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-aminocyclobutane-1-carboxylate: The enantiomer of the compound with different stereochemistry.
Cyclobutane-1,2-dicarboxylic acid: A related compound with two carboxylic acid groups instead of an amino group.
Cyclobutane-1,2-diamine: A compound with two amino groups on the cyclobutane ring.
Uniqueness
Methyl (2R)-2-aminocyclobutane-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its rigid cyclobutane ring and the presence of both amino and ester groups make it a versatile compound for various applications .
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
methyl (2R)-2-aminocyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)4-2-3-5(4)7/h4-5H,2-3,7H2,1H3/t4?,5-/m1/s1 |
InChI Key |
IMHXOVKGKHSNDO-BRJRFNKRSA-N |
Isomeric SMILES |
COC(=O)C1CC[C@H]1N |
Canonical SMILES |
COC(=O)C1CCC1N |
Origin of Product |
United States |
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